Ácido nicotínico 2-(2,6-dimetilmorfolino)

Descripción general

Descripción

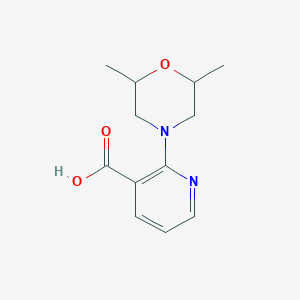

2-(2,6-Dimethylmorpholino)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,6-Dimethylmorpholino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylmorpholino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Reducción de los niveles altos de grasas en la sangre El ácido nicotínico se ha utilizado durante muchos años como coadyuvante para reducir los niveles altos de grasas en la sangre . Sin embargo, los efectos secundarios indeseables han limitado su uso .

Tratamiento de enfermedades

Los derivados del ácido nicotínico han mostrado alta eficacia en el tratamiento de muchas enfermedades como la neumonía y las enfermedades renales . Algunos derivados han demostrado ser efectivos contra la enfermedad de Alzheimer .

Eficacia antiinflamatoria y analgésica

Se sintetizó una serie de arilos 2-sustituidos derivados del ácido nicotínico, y estos derivados, incluidos los sustituyentes 2-bromo arilo, demostraron su eficacia antiinflamatoria y analgésica .

4. Reducción del riesgo de ataques cardíacos La variación en los niveles de lipoproteínas y los niveles de lípidos en sangre hizo que tuviera una mayor capacidad para aumentar la concentración de lipoproteína de alta densidad y para reducir el riesgo de ataques cardíacos, enfermedades ateroscleróticas y enfermedades de presión arterial alta asociadas con la enfermedad renal .

Protección de plantas

Los derivados de éster del ácido nicotínico se han utilizado como inductores potenciales del sistema inmune natural de las plantas . Estas sustancias estimulan el sistema inmunológico de las plantas, haciéndolas resistentes a las infecciones incluso antes de que aparezcan los primeros síntomas .

Desarrollo de nuevos fármacos

Recientemente, se descubrió la proteína receptora de niacina, lo que proporcionó una imagen clara de la mecánica y la acción de las vitaminas en los organismos vivos . Esto ha llevado al desarrollo de nuevos fármacos expresables a través del receptor de niacina o receptores unidos .

Actividad Biológica

Overview

2-(2,6-Dimethylmorpholino)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(2,6-Dimethylmorpholino)nicotinic acid

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 1019371-76-6

The biological activity of 2-(2,6-Dimethylmorpholino)nicotinic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders.

- Receptor Modulation : The compound acts as a positive allosteric modulator of nAChRs, enhancing the receptor's response to acetylcholine. This modulation can lead to improved cognitive function and neuroprotection.

- Cyclic AMP Pathway : Studies have shown that 2-(2,6-Dimethylmorpholino)nicotinic acid influences cyclic AMP (cAMP) levels in neuronal tissues, which is vital for various signaling pathways involved in learning and memory processes .

Pharmacological Effects

-

Neuroprotective Properties :

- Research indicates that this compound exhibits neuroprotective effects against excitotoxicity, which is critical in conditions like Alzheimer's disease and Parkinson's disease.

- It has been shown to reduce neuronal cell death in models of neurodegeneration.

-

Cognitive Enhancement :

- Animal studies have demonstrated that administration of 2-(2,6-Dimethylmorpholino)nicotinic acid leads to improvements in memory and learning tasks, suggesting its potential as a cognitive enhancer .

-

Anti-inflammatory Effects :

- The compound may also possess anti-inflammatory properties by modulating inflammatory cytokine production, which could be beneficial in treating neuroinflammatory conditions .

In Vivo Studies

-

Cognitive Function in Rodent Models :

- A study involving aged rats treated with 2-(2,6-Dimethylmorpholino)nicotinic acid showed significant improvements in performance on the Morris water maze test, indicating enhanced spatial learning and memory .

-

Neuroprotection Against Excitotoxicity :

- In models of excitotoxicity induced by glutamate, treatment with this compound resulted in reduced neuronal apoptosis and preserved synaptic integrity .

In Vitro Studies

- Receptor Binding Assays :

- Binding affinity studies revealed that 2-(2,6-Dimethylmorpholino)nicotinic acid has a high affinity for α4β2 nAChRs, supporting its role as a selective modulator .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(2,6-Dimethylmorpholino)nicotinic acid | Positive allosteric modulator of nAChRs | Neuroprotective, cognitive enhancer |

| Other Nicotinic Compounds | Varies | Varies |

Propiedades

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-10(12(15)16)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCDOZFHFGPKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.